molecular formula C7H8BrNO B1291475 5-Bromo-2-methoxy-3-methylpyridine CAS No. 760207-87-2

5-Bromo-2-methoxy-3-methylpyridine

Cat. No. B1291475
CAS RN: 760207-87-2
M. Wt: 202.05 g/mol
InChI Key: RHYCFMXPPGZHAW-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3-methylpyridine is a brominated pyridine derivative that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position of the pyridine ring. This structure makes it a versatile intermediate for the synthesis of more complex molecules, including those with potential pharmacological activities .

Synthesis Analysis

The synthesis of 5-bromo-2-methoxy-3-methylpyridine and related compounds has been explored through various methods. One approach involves the regioselective functionalization of 2-methoxy-6-methylpyridine, where selective bromination at the 5-position yields the desired product . Another method includes the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is a key intermediate for the preparation of certain receptor antagonists . Additionally, the preparation of 5-brominated bipyridines and bipyrimidines has been reported, which are useful for the construction of metal-complexing molecular rods .

Molecular Structure Analysis

The molecular structure of 5-bromo-2-methoxy-3-methylpyridine can be inferred from related compounds that have been characterized by single-crystal X-ray diffraction. For instance, the crystal structures of bromo-substituted Schiff bases have been determined, which exhibit trans configuration around the C=N double bond and are stabilized by hydrogen bonds and weak π-π interactions . Although the exact structure of 5-bromo-2-methoxy-3-methylpyridine is not provided, similar analytical techniques can be applied to determine its molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of brominated pyridines is an area of interest, as the bromine atom can participate in various chemical reactions. For example, the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine involves the conversion of the dibrominated compound with sodium ethylate, followed by interaction with ammonia and acetylation . This demonstrates the potential of brominated pyridines to undergo nucleophilic substitution reactions. The reactivity towards different nucleophiles and conditions can lead to a wide range of substituted pyridines with diverse functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-methoxy-3-methylpyridine can be deduced from the properties of similar brominated pyridine compounds. For instance, the solubility, melting point, and boiling point can be influenced by the presence of the bromine atom and the methoxy group. The compound's reactivity, stability, and interaction with other chemicals are also important aspects that can be studied through experimental methods such as NMR, IR spectroscopy, and mass spectrometry . Understanding these properties is crucial for the practical application of the compound in synthetic chemistry and drug development.

Scientific Research Applications

Selective Bromination and Functionalization

5-Bromo-2-methoxy-3-methylpyridine is a product of the selective bromination of 2-methoxy-6-methylpyridine. This process allows for the regioselective introduction of various electrophiles, making it a versatile compound in organic synthesis (Gray et al., 1994).

Synthesis of Carboxylic Acid Moieties

The compound plays a role in synthesizing specific carboxylic acid moieties. For instance, it contributes to the efficient synthesis of a moiety that serves as a dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa et al., 2000).

Photodynamic Therapy Applications

5-Bromo-2-methoxy-3-methylpyridine derivatives, such as zinc phthalocyanine substituted with this compound, have been synthesized and characterized for use in photodynamic therapy, particularly in the treatment of cancer. These derivatives show promising properties as photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Suzuki Cross-Coupling Reactions

This compound has been utilized in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These derivatives have potential applications as chiral dopants for liquid crystals, as well as exhibiting various biological activities like anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).

Synthesis of Bicyclic δ-Lactams

5-Bromo-2-methoxy-3-methylpyridine can be functionalized to create 5-functionalised-2-methoxypyridines, which are subsequently applied in the synthesis of bicyclic δ-lactams. This showcases its utility in the development of complex organic compounds (Sośnicki, 2009).

Schiff Base Synthesis

It is also used in the synthesis of Schiff bases, which are important in various fields such as coordination chemistry and materials science. These Schiff bases can be characterized for their structural and fluorescent properties (Linsha, 2015).

Safety and Hazards

Handling of 5-Bromo-2-methoxy-3-methylpyridine should be done in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation .

Mechanism of Action

Target of Action

5-Bromo-2-methoxy-3-methylpyridine is primarily used as a building block in organic synthesis . It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, where formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 5-Bromo-2-methoxy-3-methylpyridine participates, involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Result of Action

The result of the action of 5-Bromo-2-methoxy-3-methylpyridine is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . It can act as the raw material to prepare 2:2’-dipyridyl and its derivatives . Moreover, it may be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-methoxy-3-methylpyridine are influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored in a sealed container, away from fire sources and high temperatures, to prevent fire or explosion .

properties

IUPAC Name

5-bromo-2-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYCFMXPPGZHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626652
Record name 5-Bromo-2-methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxy-3-methylpyridine

CAS RN

760207-87-2
Record name 5-Bromo-2-methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 760207-87-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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